Methyl 3-formyl-5-iodobenzoate

Overview

Description

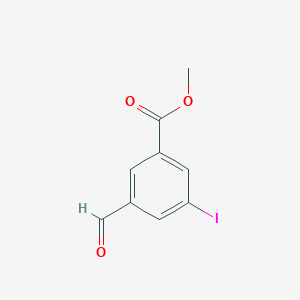

Methyl 3-formyl-5-iodobenzoate is an organic compound with the molecular formula C9H7IO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the aromatic ring is substituted with a formyl group at the 3-position and an iodine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-formyl-5-iodobenzoate can be synthesized through several synthetic routes. One common method involves the iodination of methyl 3-formylbenzoate. The process typically includes the following steps:

Starting Material: Methyl 3-formylbenzoate is used as the starting material.

Iodination: The iodination reaction is carried out using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) in the presence of an acid catalyst like sulfuric acid (H2SO4). The reaction is typically performed at room temperature or slightly elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formyl-5-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products:

Substitution: Products depend on the nucleophile used (e.g., amine-substituted, thiol-substituted derivatives).

Oxidation: Methyl 3-carboxy-5-iodobenzoate.

Reduction: Methyl 3-hydroxymethyl-5-iodobenzoate.

Scientific Research Applications

Methyl 3-formyl-5-iodobenzoate has several scientific research applications, including:

Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules. The formyl and iodine groups provide reactive sites for further functionalization.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates. Its structural features allow for the exploration of various biological activities.

Material Science: It is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique electronic and steric properties.

Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the development of probes and imaging agents.

Mechanism of Action

The mechanism of action of methyl 3-formyl-5-iodobenzoate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Methyl 3-formyl-5-iodobenzoate can be compared with other similar compounds, such as:

Methyl 3-formylbenzoate: Lacks the iodine substitution, resulting in different reactivity and applications.

Methyl 5-iodobenzoate:

Methyl 3-formyl-4-iodobenzoate: Similar structure but with the iodine atom at the 4-position, leading to different steric and electronic properties.

Uniqueness: this compound is unique due to the presence of both the formyl and iodine groups on the aromatic ring. This combination of functional groups provides distinct reactivity and versatility in various chemical transformations and applications.

Biological Activity

Methyl 3-formyl-5-iodobenzoate (CAS No. 177735-27-2) is a compound with notable biological activity and potential applications in various fields, including medicinal chemistry and chemical biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₇IO₃

- Molecular Weight : 292.05 g/mol

The compound features a formyl group (-CHO) and an iodine atom, which are key to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes, receptors, and nucleic acids. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the iodine atom can participate in halogen bonding interactions. These interactions may modulate the activity of target molecules, leading to various biological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation in the development of new antibiotics.

- Antitumor Potential : The compound's structural features allow it to be explored as a potential anticancer agent by targeting specific pathways involved in tumor growth.

Case Studies

-

Synthesis and Antimicrobial Activity :

A study explored the synthesis of various derivatives of this compound and evaluated their antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, indicating significant antimicrobial properties at concentrations as low as 2 µg/mL for some compounds . -

Chemical Biology Applications :

This compound has been employed in studies focusing on biological pathways and mechanisms. Its utility in developing probes and imaging agents highlights its importance in chemical biology.

Comparative Analysis of Derivatives

The table below summarizes the antimicrobial activity (MIC values) of this compound derivatives:

| Compound Name | Structure | MIC (µg/mL) |

|---|---|---|

| This compound | Structure | - |

| Derivative A | Structure | 4 |

| Derivative B | Structure | 2 |

| Derivative C | Structure | 16 |

Note: Structural representations are placeholders; actual structures should be included for clarity.

Scientific Applications

This compound serves multiple roles in scientific research:

- Organic Synthesis : It acts as a versatile intermediate in synthesizing complex organic molecules due to its reactive formyl and iodine groups.

- Medicinal Chemistry : The compound is pivotal in developing pharmaceuticals, particularly for exploring various biological activities that could lead to new drug candidates.

- Material Science : Its unique electronic properties make it useful in preparing functional materials like polymers and liquid crystals.

Properties

IUPAC Name |

methyl 3-formyl-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBDGOASBJTDCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401306366 | |

| Record name | Methyl 3-formyl-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177735-27-2 | |

| Record name | Methyl 3-formyl-5-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177735-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-formyl-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401306366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.